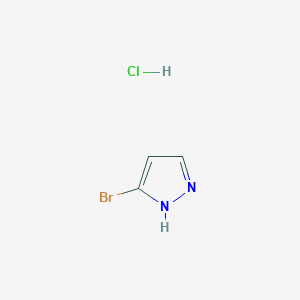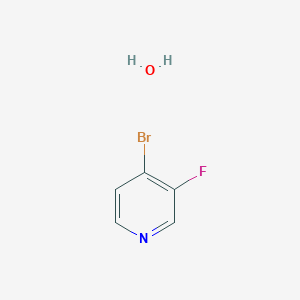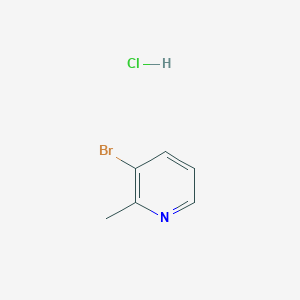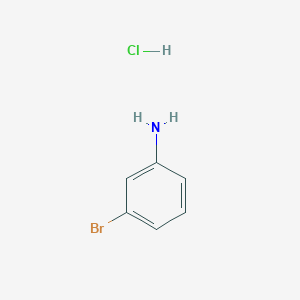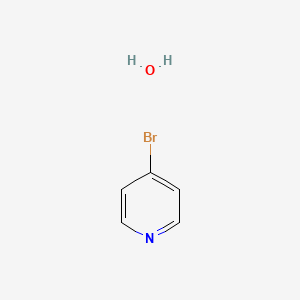
4-Bromopyridine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyridine hydrate is a chemical compound with the molecular formula C5H4BrN·xH2O. It is a derivative of pyridine, where a bromine atom is substituted at the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and serves as a building block for various chemical reactions and products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromopyridine hydrate can be synthesized through several methods. One common approach involves the bromination of pyridine using bromine in the presence of a catalyst. The reaction typically occurs in an aqueous solution, and the product is then hydrated to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by brominating pyridine under controlled conditions. The process involves the use of bromine and a suitable solvent, followed by purification and hydration steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridine hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation Products: Oxidized derivatives of pyridine.
Scientific Research Applications
4-Bromopyridine hydrate has numerous applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromopyridine hydrate involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily substituted or coupled with other molecules, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
2-Bromopyridine: Another brominated pyridine derivative with the bromine atom at the second position.
3-Bromopyridine: A brominated pyridine derivative with the bromine atom at the third position.
4-Chloropyridine: A chlorinated pyridine derivative with similar reactivity.
Uniqueness: 4-Bromopyridine hydrate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other brominated pyridines, it offers distinct advantages in certain coupling reactions and synthetic pathways .
Properties
IUPAC Name |
4-bromopyridine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN.H2O/c6-5-1-3-7-4-2-5;/h1-4H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROBUTYSQKBFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1Br.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
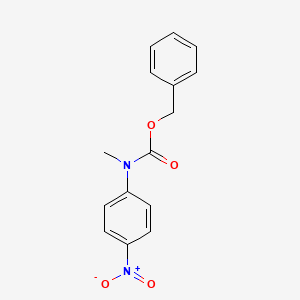
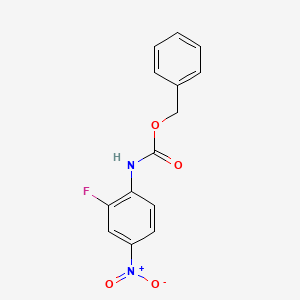
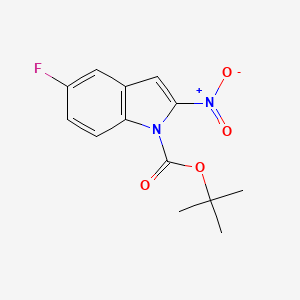
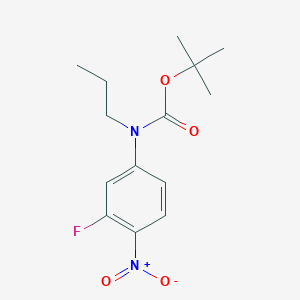
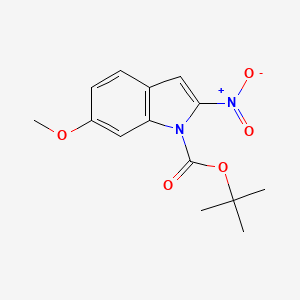
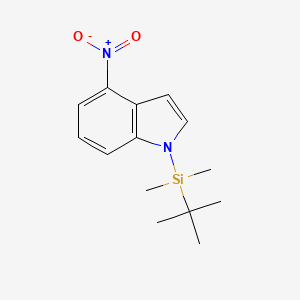
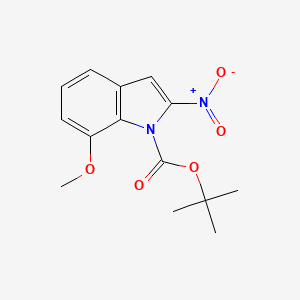
![N-[(4-methoxyphenyl)methyl]-4-nitro-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B8031059.png)
![N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B8031069.png)
![N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B8031080.png)
